Benzenebutanoic acid, 4-cyano-, methyl ester
Overview
Description
Benzenebutanoic acid, 4-cyano-, methyl ester is an organic compound with the molecular formula C12H13NO2. It is a derivative of benzenebutanoic acid, where the carboxylic acid group is esterified with methanol, and a cyano group is attached to the fourth carbon of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenebutanoic acid, 4-cyano-, methyl ester typically involves the esterification of benzenebutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for ester hydrolysis.
Major Products:
Oxidation: Benzenebutanoic acid derivatives.
Reduction: this compound amine derivatives.
Substitution: Various substituted benzenebutanoic acid esters.
Scientific Research Applications
Benzenebutanoic acid, 4-cyano-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and nitrile reduction.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of benzenebutanoic acid, 4-cyano-, methyl ester involves its interaction with various molecular targets depending on the specific reaction or application. For example, in ester hydrolysis, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of benzenebutanoic acid and methanol. In reduction reactions, the cyano group is converted to an amine group through the transfer of electrons from the reducing agent .
Comparison with Similar Compounds
Benzenebutanoic acid, 4-hydroxy-, methyl ester: Similar structure but with a hydroxyl group instead of a cyano group.
Benzenebutanoic acid, methyl ester: Lacks the cyano group, making it less reactive in certain chemical reactions.
Uniqueness: The cyano group can undergo reduction to form amines, while the ester group can participate in hydrolysis and substitution reactions, making it a versatile compound in organic synthesis .
Properties
IUPAC Name |
methyl 4-(4-cyanophenyl)butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-15-12(14)4-2-3-10-5-7-11(9-13)8-6-10/h5-8H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGWUGOOOXSQFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC=C(C=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174669 | |
Record name | 4-(4-Cyanophenyl)butanoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20637-03-0 | |
Record name | Methyl 4-cyanobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20637-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Cyanophenyl)butanoic acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020637030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Cyanophenyl)butanoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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